2-[3-Chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-iodophenyl)acetamide 2-[3-Chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-iodophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 6175-75-3
VCID: VC0187112
InChI: InChI=1S/C16H16ClIN2O4S/c1-24-15-8-7-13(9-14(15)17)20(25(2,22)23)10-16(21)19-12-5-3-11(18)4-6-12/h3-9H,10H2,1-2H3,(H,19,21)
SMILES: COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C)Cl
Molecular Formula: C16H16ClIN2O4S
Molecular Weight: 494.7 g/mol

2-[3-Chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-iodophenyl)acetamide

CAS No.: 6175-75-3

Main Products

VCID: VC0187112

Molecular Formula: C16H16ClIN2O4S

Molecular Weight: 494.7 g/mol

2-[3-Chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-iodophenyl)acetamide - 6175-75-3

CAS No. 6175-75-3
Product Name 2-[3-Chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-iodophenyl)acetamide
Molecular Formula C16H16ClIN2O4S
Molecular Weight 494.7 g/mol
IUPAC Name 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide
Standard InChI InChI=1S/C16H16ClIN2O4S/c1-24-15-8-7-13(9-14(15)17)20(25(2,22)23)10-16(21)19-12-5-3-11(18)4-6-12/h3-9H,10H2,1-2H3,(H,19,21)
Standard InChIKey PNSSRUBSCAKICS-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C)Cl
Canonical SMILES COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C)Cl
PubChem Compound 1082290
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator